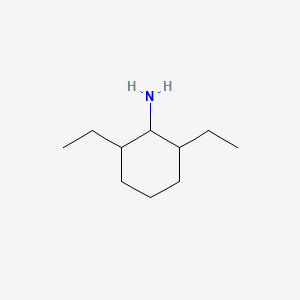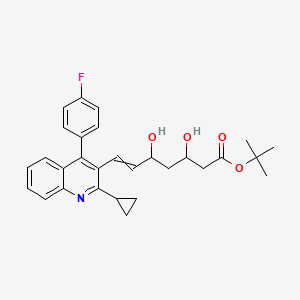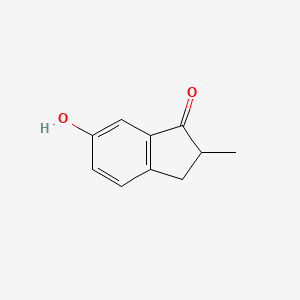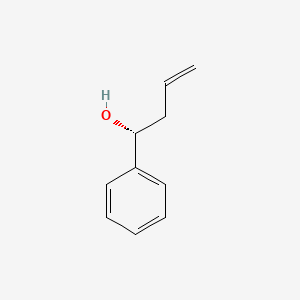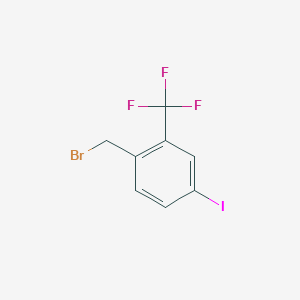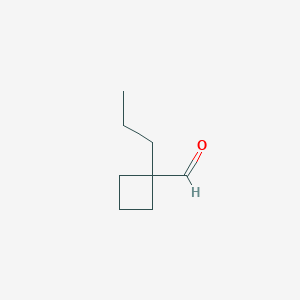
1-Propylcyclobutane-1-carbaldehyde
Übersicht
Beschreibung
1-Propylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O. It is a cyclobutane derivative with a propyl group attached to the cyclobutane ring and an aldehyde functional group. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propylcyclobutane-1-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with propylmagnesium bromide, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Propyl-cyclobutanecarboxylic acid.
Reduction: 1-Propyl-cyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propylcyclobutane-1-carbaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclobutanecarbaldehyde: Lacks the propyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Butyl-cyclobutanecarbaldehyde: Similar structure but with a butyl group instead of a propyl group, which can affect its reactivity and physical properties.
Cyclopentanecarbaldehyde: Contains a five-membered ring, leading to different ring strain and reactivity compared to cyclobutane derivatives.
Uniqueness: 1-Propylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a propyl group, which influence its chemical behavior and potential applications. The combination of these structural features makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
1-propylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-2-4-8(7-9)5-3-6-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
VSMYLLVVCZDGCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC1)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
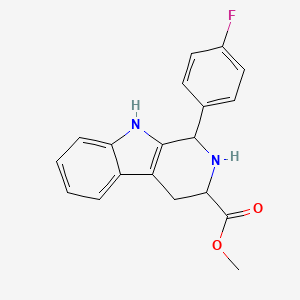
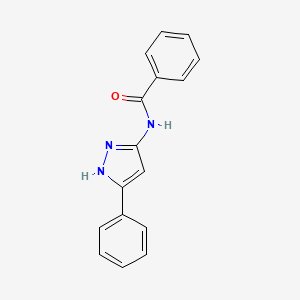
![2-Chloro-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B8758398.png)
![[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride](/img/structure/B8758401.png)
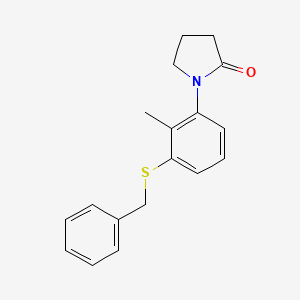
![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
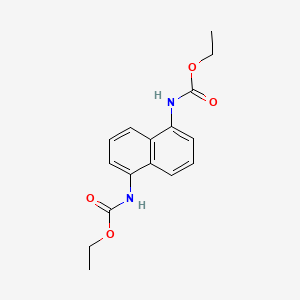
![N-[4-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B8758417.png)
